molecular formula C16H16O2 B6346767 (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-72-2

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346767
CAS No.: 1354941-72-2
M. Wt: 240.30 g/mol
InChI Key: MGNVBSPLJGUYIN-JXMROGBWSA-N
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Description

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a furan ring and a propan-2-yl group attached to the phenyl ring, making it a unique member of the chalcone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-(propan-2-yl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar Claisen-Schmidt condensation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: It is used in the development of new materials, dyes, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one: Lacks the propan-2-yl group, making it less hydrophobic.

    (2E)-1-(Thiophen-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, altering its electronic properties.

    (2E)-1-(Furan-2-yl)-3-[4-(methyl)phenyl]prop-2-en-1-one: Has a methyl group instead of a propan-2-yl group, affecting its steric and electronic characteristics.

Uniqueness

The presence of both the furan ring and the propan-2-yl group in (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one imparts unique steric and electronic properties, enhancing its reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVBSPLJGUYIN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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